molecular formula C5H12ClNO2 B8398665 O-[(oxolan-2-yl)methyl]hydroxylamine hydrochloride

O-[(oxolan-2-yl)methyl]hydroxylamine hydrochloride

Cat. No.: B8398665
M. Wt: 153.61 g/mol
InChI Key: SQXCHCVQXXKXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-[(oxolan-2-yl)methyl]hydroxylamine hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrofur-2-ylmethoxyamine hydrochloride typically involves the reaction of tetrahydrofuran with methoxyamine. The process can be carried out under various conditions, often involving the use of catalysts to facilitate the reaction. One common method involves the use of sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a cascade one-pot reaction in an aqueous phase . This method is advantageous due to its simplicity, environmental friendliness, and suitability for industrial production.

Industrial Production Methods

Industrial production of tetrahydrofur-2-ylmethoxyamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-[(oxolan-2-yl)methyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: It can be reduced under specific conditions to yield other functionalized tetrahydrofuran derivatives.

    Substitution: The methoxyamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various functionalized tetrahydrofuran derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry

In chemistry, tetrahydrofur-2-ylmethoxyamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its ability to interact with biological molecules makes it useful in understanding various biochemical pathways.

Medicine

In medicine, tetrahydrofur-2-ylmethoxyamine hydrochloride is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a precursor for active pharmaceutical ingredients.

Industry

Industrially, the compound is used in the production of specialty chemicals, including dyes, agrochemicals, and polymers. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tetrahydrofur-2-ylmethoxyamine hydrochloride involves its interaction with specific molecular targets. It acts by blocking abasic sites (apurinic/apyrimidinic sites) created by the cleavage of base excision repair glycosylases . This disruption of the base excision repair pathway increases the amount of cytotoxic adducts, leading to cell death. This mechanism is particularly relevant in its use as an adjunct to alkylating agents in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tetrahydrofur-2-ylmethoxyamine hydrochloride include:

  • Methoxyamine hydrochloride
  • Tetrahydrofuran derivatives
  • Furan-based compounds

Uniqueness

O-[(oxolan-2-yl)methyl]hydroxylamine hydrochloride is unique due to its specific structure, which combines the properties of tetrahydrofuran and methoxyamine. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various applications.

Conclusion

This compound is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

O-(oxolan-2-ylmethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c6-8-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H

InChI Key

SQXCHCVQXXKXIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CON.Cl

Origin of Product

United States

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